

# JNJ-54717793 Demonstrates Anxiolytic Potential in Preclinical Panic Models

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the selective orexin-1 receptor antagonist, **JNJ-54717793**, reveals promising anxiolytic-like effects in established preclinical models of panic anxiety when compared with placebo. The compound effectively attenuated panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli without causing sedation.

**JNJ-54717793** is a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist. [1][2] The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is recognized for its role in regulating various physiological functions, including sleep-wake cycles, reward processing, and stress responses.[3][4] Orexin neurons, located in the lateral hypothalamus, project to brain regions associated with anxiety and panic, suggesting that modulation of this system could be a therapeutic strategy for anxiety disorders.[2][5] **JNJ-54717793** exhibits high affinity for the human and rat OX1R and has a selectivity of approximately 50-fold over the OX2R.[1][2]

### **Quantitative Data Summary**

The anxiolytic potential of **JNJ-54717793** was primarily evaluated in two well-validated rat models of panic provocation: CO2-induced panic and sodium lactate (NaLac)-induced panic.[1] [2]



| Model                                                                                                     | Dose (mg/kg, p.o.)          | Key Findings                                                                                             | Statistical<br>Significance |
|-----------------------------------------------------------------------------------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------|-----------------------------|
| CO2-Induced Panic                                                                                         | 3, 10, 30                   | Attenuated CO2-<br>induced pressor<br>responses (30 mg/kg).<br>[1]                                       | F(56,462) = 4.5, p < 0.001  |
| Attenuated CO2-induced bradycardia (10 and 30 mg/kg).[1]                                                  | F(56,462) = 8.8, p < 0.001  |                                                                                                          |                             |
| Attenuated/blocked<br>CO2-induced anxiety<br>behavior in the social<br>interaction test (30<br>mg/kg).[1] | F(3,38) = 3.5, p = 0.016    |                                                                                                          |                             |
| No significant effect on locomotor activity. [1]                                                          | F(4,36) = 1.8, p = 0.150    |                                                                                                          |                             |
| Sodium Lactate-<br>Induced Panic                                                                          | 3, 10, 30                   | Attenuated/blocked sodium lactate-induced anxiety behavior in the social interaction test (30 mg/kg).[1] | F(4,40) = 5.1, p = 0.002    |
| No significant effect on locomotor activity.                                                              | F(4,54) = 1.9, p =<br>0.128 |                                                                                                          |                             |

## **Experimental Protocols**

The experimental protocol for the CO2-induced panic model involved the following steps:

• Animal Subjects: Male Sprague-Dawley rats were used.



- Surgical Implantation: Rats were surgically implanted with radiotelemetry probes to continuously monitor cardiovascular parameters such as mean arterial blood pressure and heart rate.
- Drug Administration: JNJ-54717793 was administered orally (p.o.) at doses of 3, 10, or 30 mg/kg, or a vehicle (placebo).
- Acclimation: Following drug administration, rats were placed in a test chamber for a period of acclimation.
- Panic Provocation: Rats were exposed to a 20% CO2 challenge to induce panic-like responses.
- Behavioral Assessment: Anxiety-like behavior was assessed using the social interaction (SI) test. Locomotor activity was also measured.
- Data Analysis: Cardiovascular and behavioral data were collected and analyzed to determine the effects of JNJ-54717793 compared to the vehicle control.

The sodium lactate-induced panic model followed a similar, yet distinct, protocol:

- Animal Subjects: Male Sprague-Dawley rats were utilized.
- Surgical Preparation: In addition to telemetry probe implantation, a chronic disinhibition of the perifornical hypothalamic area orexin region was induced to create a panic-vulnerable state.
- Drug Administration: JNJ-54717793 was administered orally at doses of 3, 10, or 30 mg/kg, or a vehicle.
- Panic Provocation: Panic was induced via an intravenous infusion of sodium lactate.
- Behavioral Assessment: The social interaction test was used to measure anxiety-like behavior, and locomotor activity was monitored in an open-field test.
- Data Analysis: The collected data were statistically analyzed to compare the effects of the different doses of JNJ-54717793 with the placebo group.



## **Signaling Pathway and Experimental Workflow**

The mechanism of action of **JNJ-54717793** involves the blockade of the orexin-1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of orexin-A and orexin-B. This action is believed to dampen the heightened neuronal activity in brain circuits associated with fear and panic.





Click to download full resolution via product page



Figure 1: Signaling pathway of the orexin system in anxiety and the mechanism of action of **JNJ-54717793**.





#### Click to download full resolution via product page

Figure 2: Generalized experimental workflow for preclinical anxiety models used to evaluate JNJ-54717793.

In conclusion, the preclinical data strongly support the anxiolytic potential of **JNJ-54717793** in models of panic anxiety. By selectively targeting the orexin-1 receptor, this compound offers a novel mechanistic approach for the potential treatment of anxiety disorders, warranting further investigation in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-54717793 Demonstrates Anxiolytic Potential in Preclinical Panic Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618008#jnj-54717793-vs-placebo-in-preclinical-anxiety-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com